REACTION_SMILES
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[CH3:15][C:16](=[O:17])[OH:18].[Cl:9][C:10](=[O:11])[O:12][CH2:13][CH3:14].[OH:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1>>[OH:1][c:2]1[c:3]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:4][c:5]([OH:6])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(O)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |